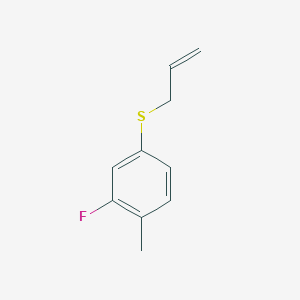

1-Allylsulfanyl-3-fluoro-4-methylbenzene

Description

1-Allylsulfanyl-3-fluoro-4-methylbenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with an allylsulfanyl group (-S-CH₂CH=CH₂) at position 1, a fluorine atom at position 3, and a methyl group at position 4. These compounds are of significant interest in pharmaceutical and materials science due to the electronic effects of fluorine and the reactivity of sulfur-containing functional groups.

Properties

IUPAC Name |

2-fluoro-1-methyl-4-prop-2-enylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FS/c1-3-6-12-9-5-4-8(2)10(11)7-9/h3-5,7H,1,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPKIXPPVONHGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)SCC=C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Allylsulfanyl-3-fluoro-4-methylbenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, a fluorobenzene derivative undergoes substitution with an allylsulfanyl group under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

1-Allylsulfanyl-3-fluoro-4-methylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the allylsulfanyl group to a thiol or a sulfide.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Catalysts like aluminum chloride or iron(III) chloride are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives .

Scientific Research Applications

Organic Synthesis

1-Allylsulfanyl-3-fluoro-4-methylbenzene serves as a versatile building block in organic synthesis. It can be utilized in the following ways:

- Reagent in Organic Reactions : Acts as a nucleophile or electrophile due to the presence of the allylsulfanyl group, facilitating various chemical transformations.

- Synthesis of Complex Molecules : Its structural features enable the formation of more complex compounds through coupling reactions and other synthetic pathways.

Medicinal Chemistry

The compound exhibits potential biological activities that can be harnessed in drug development:

- Antimicrobial Properties : Similar compounds with allyl sulfanyl groups have shown antimicrobial effects, suggesting that this compound may also exhibit similar properties.

- Bioactivity Enhancement : The fluorinated nature of the compound often correlates with improved pharmacokinetic profiles, making it suitable for targeting specific biological pathways.

Case Study 1: Antimicrobial Activity

Research has indicated that compounds containing allyl sulfanyl groups demonstrate significant antimicrobial properties. A study focusing on structural analogs revealed that modifications in the sulfanyl group can lead to enhanced activity against various pathogens, indicating that this compound could be effective in developing new antimicrobial agents.

Case Study 2: Drug Development

A virtual screening approach was employed to identify potential inhibitors targeting specific enzymes relevant in cancer therapy. Compounds structurally related to this compound were tested for their ability to inhibit Poly (ADP-ribose) polymerase (PARP) enzymes, crucial for DNA repair mechanisms. The results indicated promising inhibitory effects, suggesting further exploration into its medicinal properties .

Mechanism of Action

The mechanism by which 1-Allylsulfanyl-3-fluoro-4-methylbenzene exerts its effects involves interactions with specific molecular targets. The allylsulfanyl group can participate in nucleophilic or electrophilic reactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects :

- The fluorine atom in this compound (position 3) contrasts with 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene (position 2), altering the electron-withdrawing effects on the aromatic ring. The meta-fluorine in the target compound may reduce steric hindrance compared to ortho-substituted analogs .

- The trifluoromethyl group in the benzylsulfanyl derivative enhances lipophilicity and metabolic stability compared to the methyl group in the target compound .

Functional Group Reactivity :

- Allylsulfanyl groups offer π-bond reactivity for further modifications, whereas benzylsulfanyl groups (e.g., in ) provide steric bulk but lower unsaturation-driven reactivity .

- Thiol-containing analogs (e.g., 4-Fluoro-3-methylbenzene-1-thiol) exhibit higher nucleophilicity but are prone to oxidation, unlike the stable sulfide groups in the target compound .

Applications: Sulfinyl derivatives (e.g., 1-(Benzylsulfinyl)-4-methylbenzene) are often intermediates in asymmetric synthesis, whereas allylsulfanyl compounds may serve as monomers for polymeric materials or drug precursors .

Physicochemical Properties

- Solubility : The allylsulfanyl group likely increases hydrophobicity compared to thiols but reduces it relative to trifluoromethyl-substituted analogs .

- Thermal Stability : Allyl-containing sulfides generally exhibit moderate stability, decomposing at temperatures above 150°C, whereas benzylsulfanyl derivatives are more thermally robust .

Biological Activity

1-Allylsulfanyl-3-fluoro-4-methylbenzene is an organic compound characterized by the presence of an allylsulfanyl group, a fluorine atom, and a methyl group attached to a benzene ring. This unique structure contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of the fluorine atom enhances the compound's stability and influences its reactivity, while the allylsulfanyl group allows for various nucleophilic and electrophilic reactions. These structural features are crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 200.26 g/mol |

| Functional Groups | Allylsulfanyl, Fluoro, Methyl |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The allylsulfanyl group can participate in nucleophilic attacks, while the fluorine atom can modulate the compound's electronic properties, affecting binding affinities and reactivity with enzymes or receptors involved in various biochemical pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of fluorinated compounds. In vitro testing demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, when tested on HeLa cells, the compound showed significant inhibition of cell proliferation, indicating its potential as an anticancer agent.

| Cell Line | CC50 (µM) |

|---|---|

| HeLa | < 20 |

| LLC-MK2 | < 80 |

| NCTC clone 929 | < 40 |

These findings suggest that the compound could be further explored for its therapeutic applications in cancer treatment, particularly due to its selective toxicity towards cancerous cells while sparing normal cells .

Enzyme Inhibition

The compound's biological activity may also involve enzyme inhibition. Research indicates that compounds with similar functional groups can inhibit various enzymes by forming stable adducts through nucleophilic attack at active sites. This mechanism is particularly relevant in targeting poly(ADP-ribose) polymerases (PARPs), which are implicated in cancer cell survival and DNA repair mechanisms .

Comparative Analysis with Related Compounds

This compound has structural analogs that exhibit varying biological activities based on their functional groups' positioning. For instance:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Allylsulfanyl-4-fluoro-2-methylbenzene | Different fluorine position | Variation in reactivity due to positional changes |

| 1-Allylsulfanyl-4-chloro-3-methylbenzene | Chlorine instead of fluorine | Chlorine's influence on electronic properties |

These comparisons highlight how slight modifications in chemical structure can lead to significant differences in biological activity, underscoring the importance of structure-activity relationships in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.